molecular formula C6H5NO3 B132223 6-Hydroxynicotinic acid CAS No. 5006-66-6

6-Hydroxynicotinic acid

Cat. No. B132223
CAS RN: 5006-66-6
M. Wt: 139.11 g/mol
InChI Key: BLHCMGRVFXRYRN-UHFFFAOYSA-N
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Description

6-Hydroxynicotinic acid is a compound that has garnered attention due to its various applications in industrial and medical fields. It serves as a precursor for the synthesis of other valuable chemicals, such as 5-aminolevulinic acid, which has applications as a plant growth hormone, herbicide, and in cancer therapy . The compound has also been used as a building block for the synthesis of modern insecticides .

Synthesis Analysis

The synthesis of 6-hydroxynicotinic acid can be achieved through microbial conversion. Pseudomonas fluorescens TN5 has been shown to hydroxylate nicotinic acid into 6-hydroxynicotinic acid efficiently . Additionally, a bioelectrochemically accelerated microbial conversion method using a Pseudomonas fluorescens TN5-immobilized column electrolytic system has been developed, which offers a high yield and efficient conversion rate . Serratia marcescens IFO 12648 is another microorganism that has demonstrated the ability to catalyze the hydroxylation of nicotinic acid to produce 6-hydroxynicotinic acid under optimal culture conditions .

Molecular Structure Analysis

The molecular structure of 6-hydroxynicotinic acid has been characterized through various spectroscopic methods. Infrared multiple-photon dissociation spectroscopy, along with density functional theory and second-order Møller-Plesset perturbation theory calculations, have been used to determine the gas-phase structure of deprotonated 6-hydroxynicotinic acid, confirming the 6-pyridone structure . X-ray crystallography has also been employed to elucidate the crystal structures of triorganotin esters of 6-hydroxynicotinic acid, revealing a trigonal bipyramidal structure around the tin atoms .

Chemical Reactions Analysis

6-Hydroxynicotinic acid is reactive and can form various complexes. It has been used to synthesize triorganotin(IV) pyridinecarboxylates, which exhibit 1D infinite chain structures and significant intermolecular hydrogen bonding . It also serves as a bridging ligand in the formation of a stable second-order nonlinear optical (NLO) and luminescent Cd(II) complex, which shows strong fluorescent emission bands and a significant second harmonic generation (SHG) efficiency . Furthermore, lanthanide complexes with 6-hydroxynicotinic acid have been synthesized, displaying varying structures and luminescent properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-hydroxynicotinic acid have been studied through various analyses. The compound's ability to form coordination polymers and complexes with metals such as tin and cadmium has been demonstrated, which affects its physical properties such as luminescence and thermal stability . The modification of the hydroxyl group of 6-hydroxynicotinic acid by grafting to a silica network has led to the development of luminescent hybrid molecular materials, indicating its potential in materials science .

Scientific Research Applications

Structural and Spectroscopic Analysis

  • Infrared multiple-photon dissociation spectroscopy of deprotonated 6-hydroxynicotinic acid has been used to determine the gas-phase structure of the compound. Density Functional Theory and Møller-Plesset perturbation theory calculations suggest that the 6-pyridone tautomer is favored in both aqueous and gas phases (van Stipdonk et al., 2014).

Industrial Applications

  • 6-Hydroxynicotinic acid is noted for its role in the manufacture of various industrial products, including its use as an intermediate in the synthesis of compounds like methyl coumalate (Boyer & Schoen, 2003).

Materials Science

  • A study on a cadmium coordination polymer based on 6-hydroxynicotinic acid reveals its potential in nonlinear optical (NLO) applications and luminescent properties. This polymer shows strong fluorescent emission and thermal stability up to 370°C (He et al., 2009).
  • Research on modifying the hydroxyl group of 6-hydroxynicotinic acid by grafting to a silica network demonstrates its use in creating luminescent hybrid molecular materials (Zhao & Yan, 2005).

Microbial Degradation and Biotransformation

  • A novel 6-chloronicotinic acid chlorohydrolase from Bradyrhizobiaceae strain SG-6C has been identified, which converts 6-chloronicotinic acid to 6-hydroxynicotinic acid, further metabolized via the nicotinic acid pathway (Shettigar et al., 2012).
  • The microbial transformation of nicotinic acid to 6-hydroxynicotinic acid is explored in several studies, highlighting the biotechnological potential of this process (Yang et al., 2008), (Baoqing, 2008).

Enzymatic Mechanisms in Bacterial Degradation

  • The role of 6-hydroxynicotinate 3-monooxygenase in bacterial nicotinic acid degradation is investigated, highlighting its function in the oxidative degradation pathway (Nakamoto et al., 2019).
  • Characterization of nicotinic acid and 6-hydroxynicotinic acid dehydrogenase complexes in Bacillus niacini provides insights into bioremediation strategies for environmental contaminants (Kalafatis & Snider, 2017).

Safety And Hazards

6-Hydroxynicotinic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

Research on 6-Hydroxynicotinic acid is ongoing, with studies investigating its role in the treatment of various diseases . Future research on technical approaches to further enhance 6-Hydroxynicotinic acid synthesis and strengthen clinical studies of 6-Hydroxynicotinic acid are prospected, which would lay the foundation for further promoting the application of 6-Hydroxynicotinic acid in nutrition, healthy food, and medicine in the future .

properties

IUPAC Name

6-oxo-1H-pyridine-3-carboxylic acid
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InChI

InChI=1S/C6H5NO3/c8-5-2-1-4(3-7-5)6(9)10/h1-3H,(H,7,8)(H,9,10)
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InChI Key

BLHCMGRVFXRYRN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=O)NC=C1C(=O)O
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Molecular Formula

C6H5NO3
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DSSTOX Substance ID

DTXSID0057754
Record name 6-Hydroxynicotinic acid
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Molecular Weight

139.11 g/mol
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Physical Description

Off-white powder; [Alfa Aesar MSDS], Solid
Record name 6-Hydroxynicotinic acid
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Product Name

6-Hydroxynicotinic acid

CAS RN

5006-66-6
Record name 6-Hydroxynicotinic acid
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Record name 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-
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Melting Point

310 °C
Record name 6-Hydroxynicotinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,150
Citations
DE Hughes - Biochemical Journal, 1955 - ncbi.nlm.nih.gov
… during adaptation was examined and 6-hydroxynicotinic acid was isolated inthe early stages. … nicotinic acid into 6hydroxynicotinic acid; 6-hydroxynicotinic acid was not oxidized. …
Number of citations: 91 www.ncbi.nlm.nih.gov
KA Hicks, ME Yuen, WF Zhen, TJ Gerwig, RW Story… - Biochemistry, 2016 - ACS Publications
… is a flavin-dependent monooxygenase (6-hydroxynicotinic acid 3-monooxygenase; NicC) that catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-…
Number of citations: 18 pubs.acs.org
T Nagasawa, B Hurh, T Yamane - Bioscience, biotechnology …, 1994 - academic.oup.com
… 6hydroxynicotinic acid by Achromobacter xylosoxidans LKI has also been reported. ) Studies on the microbial production of 6-hydroxynicotinic acid … acid into 6-hydroxynicotinic acid by …
Number of citations: 43 academic.oup.com
B Hurh, M Ohshima, T Yamane, T Nagasawa - Journal of fermentation and …, 1994 - Elsevier
… , 6-hydroxynicotinic acid is an important starting material (9-14). Studies on the microbial production of 6-hydroxynicotinic acid on … of nicotinic acid into 6-hydroxynicotinic acid by various …
Number of citations: 46 www.sciencedirect.com
AH Berrie, GT Newbold, FS Spring - Journal of the Chemical Society …, 1951 - pubs.rsc.org
… Nitration of 6-hydroxynicotinic acid (I) gives two products … with fuming nitric acid, 6-hydroxynicotinic acid gives a dinitro… dinitration product from 6-hydroxynicotinic acid has been obtained …
Number of citations: 24 pubs.rsc.org
KD Nakamoto, SW Perkins, RG Campbell… - Biochemistry, 2019 - ACS Publications
… 6-Hydroxynicotinate 3-monooxygenase (NicC) is a Group A FAD-dependent monooxygenase that catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-…
Number of citations: 6 pubs.acs.org
MJ van Stipdonk, MJ Kullman… - … in Mass Spectrometry, 2014 - Wiley Online Library
… In the present study, our focus was on the deprotonated 6-hydroxynicotinic acid (6OHNic) ion. The hydroxynicotinic acids (2-, 4-, 5- and 6-hydroxy) are widely used in the manufacture of …
RC Santos, RM Figueira, MFM Piedade… - The Journal of …, 2009 - ACS Publications
… Figures S1−S5 and Tables S6−S10 with the details of the FT-IR characterization of 2-, 4-, 5-, and 6-hydroxynicotinic acids and 5-chloro-6-hydroxynicotinic acid. Details of the …
Number of citations: 23 pubs.acs.org
A Tinschert, A Kiener, K Heinzmann, A Tschech - Archives of microbiology, 1997 - Springer
… the chances of finding microorganisms capable of hydroxylating at the C2 position and to avoid the degradation of nicotinic acid via the usual intermediate, 6-hydroxynicotinic acid, were …
Number of citations: 28 link.springer.com
CV Esteves - New Journal of Chemistry, 2022 - pubs.rsc.org
… In the case of 6-hydroxynicotinic acid (6HNA), two different solid forms are reported in the literature, with no solvate known to date. 6a,15 The 6HNA patterns obtained in this work for the …
Number of citations: 2 pubs.rsc.org

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